3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
Overview
Description
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is used in various applications, ranging from drug discovery to catalysis.
Synthesis Analysis
The synthesis of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H22Cl2N2 . More detailed structural information can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride include its molecular weight, which is 289.25 . More detailed properties can be found in the referenced databases .Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
Research in heterocyclic chemistry, particularly involving diazepine and triazepine derivatives fused with nitrogen heterocycles, has been pivotal due to their potential as new medicines against diseases with no current remedies, such as certain types of cancer, and for their roles in developing new antibacterial compounds to combat multiresistant pathogens (Földesi, Volk, & Milen, 2018). This research underscores the significance of exploring bicyclic and heterocyclic compounds, including those similar to 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride, for their extensive biological efficacy.
Synthetic Methods and Chemical Reactivity
The homologation reaction of ketones with diazo compounds, including discussions on diazoalkanes and disubstituted diazo compounds, highlights complex regiochemistry and the nature of catalysts and promoters in reactions involving bicyclic and heterocyclic structures (Candeias, Paterna, & Gois, 2016). Such research is essential for understanding the synthetic versatility and applications of compounds like 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride in chemical syntheses and modifications.
Safety And Hazards
properties
IUPAC Name |
3-benzyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHUHMWMFGXUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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